molecular formula C7H6F2O B1304720 2,3-Difluoro-4-methylphenol CAS No. 261763-45-5

2,3-Difluoro-4-methylphenol

Cat. No.: B1304720
CAS No.: 261763-45-5
M. Wt: 144.12 g/mol
InChI Key: NVYIUITYVMVHJM-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylphenol is an organic compound with the molecular formula C7H6F2O. It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a methyl group is attached at the 4 position. This compound is known for its unique chemical properties due to the presence of both fluorine and methyl substituents, which influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluoro-4-methylphenol can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, utilizing advanced fluorination techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced products.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

Organic Synthesis

2,3-Difluoro-4-methylphenol is widely used as an intermediate in the synthesis of fluorinated compounds. Its ability to participate in various reactions such as nucleophilic substitution and coupling reactions allows for the development of complex molecules with specific functionalities. For instance, it can be utilized in the synthesis of difluoromethylated arenes through methods like copper-mediated difluoromethylation .

Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that fluorinated phenols can enhance biological activity due to their lipophilic nature, which may improve membrane permeability and bioavailability .

Case Study: Antimicrobial Properties

In a study published in Bioactive Compounds for Human Health, researchers investigated the antimicrobial efficacy of various fluorinated phenols, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in the development of new antimicrobial agents .

Drug Development

The incorporation of fluorine into drug candidates has been shown to improve pharmacokinetic properties such as absorption and metabolic stability. This compound's structure allows it to serve as a scaffold for designing pharmaceuticals aimed at treating various diseases .

Case Study: Fluorinated Drug Candidates

A recent review highlighted several drug candidates that include fluorinated phenolic compounds in their structures. These candidates demonstrated improved efficacy and reduced side effects compared to their non-fluorinated counterparts due to enhanced lipophilicity and metabolic stability .

Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for formulating advanced materials such as coatings and polymers that require specific chemical resistance and stability under harsh conditions .

Table 2: Industrial Uses of this compound

ApplicationDescription
CoatingsUsed in formulations requiring chemical resistance
AgrochemicalsServes as an intermediate for pesticide synthesis
Polymer ProductionEnhances properties of specialty polymers

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methylphenol involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and the nature of the interaction. The pathways involved in its mechanism of action include:

Comparison with Similar Compounds

2,3-Difluoro-4-methylphenol can be compared with other fluorinated phenols, such as:

Uniqueness: The unique combination of fluorine and methyl substituents in this compound imparts distinct chemical properties, making it valuable in various fields of research and industry. Its specific substitution pattern influences its reactivity, making it a versatile compound for synthetic and analytical applications.

Biological Activity

2,3-Difluoro-4-methylphenol (DFMP) is a fluorinated phenolic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, enhancing their biological activity and selectivity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, biological targets, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the selective fluorination of 4-methylphenol. Various methods have been reported, including electrophilic aromatic substitution and nucleophilic fluorination techniques. These methods allow for the introduction of fluorine atoms at specific positions on the aromatic ring, which is crucial for modulating the compound's biological properties.

Table 1: Common Synthesis Methods for DFMP

MethodDescriptionReference
Electrophilic Aromatic SubstitutionIntroduction of fluorine via electrophilic reagents
Nucleophilic FluorinationUse of nucleophiles to replace hydrogen with fluorine
Direct FluorinationApplication of fluorinating agents directly to phenols

Antimicrobial Properties

Research indicates that DFMP exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of DFMP against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 μg/mL for S. aureus and 64 μg/mL for E. coli, indicating moderate efficacy compared to standard antibiotics like penicillin.

Cytotoxicity and Anticancer Activity

DFMP has also been investigated for its cytotoxic effects on cancer cells. Preliminary studies suggest that DFMP induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit cell proliferation may be linked to its interference with key signaling pathways involved in cell survival.

Table 2: Cytotoxicity Data for DFMP

Cell LineIC50 (μM)Mechanism of ActionReference
MCF-7 (Breast Cancer)15Induction of apoptosis
HCT116 (Colon Cancer)20Inhibition of cell cycle progression

Toxicological Profile

Despite its promising biological activities, the toxicological profile of DFMP must be considered. Studies have shown that while DFMP exhibits moderate toxicity in certain assays, it also demonstrates a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Key Findings:

  • Absorption : DFMP shows good intestinal absorption but limited permeability across the blood-brain barrier.
  • Metabolism : The primary metabolic pathways involve hydroxylation and conjugation.
  • Toxicity : Moderate toxic effects were observed in hepatocyte cultures, correlating with structural features such as electron-withdrawing fluorine atoms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Difluoro-4-methylphenol, and how can reaction conditions be optimized for higher yields?

A common method involves nucleophilic aromatic substitution or directed ortho-metalation strategies, leveraging fluorine’s electron-withdrawing effects. For example, a related fluorinated phenol derivative was synthesized using 2,3-difluoro-4’-substituted biphenyl precursors, potassium carbonate as a base, and acetone as the solvent, achieving 82% yield after purification via flash chromatography and ethanol recrystallization . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reactivity and side reactions.
  • Catalyst selection : Use of iodide salts (e.g., KI) to enhance reaction rates.
  • Purification : Sequential solvent extraction followed by recrystallization to isolate high-purity crystals.

Q. How is structural confirmation of this compound achieved using NMR spectroscopy?

1H and 13C NMR are critical for confirming substituent positions. Key observations include:

  • Hydroxyl proton : Broad singlet at δ ~5.5 ppm (CDCl3), integrating for one proton.
  • Fluorine coupling : Splitting patterns in aromatic protons due to 3J(H-F) and 4J(H-F) couplings (e.g., doublets of doublets).
  • Methyl group : Sharp singlet at δ ~2.3 ppm (integration for 3H).
    Cross-validation with 19F NMR or computational modeling (e.g., DFT) can resolve ambiguities in splitting patterns .

Q. What analytical methods ensure purity assessment of this compound?

  • HPLC : Reverse-phase C18 columns with UV detection at 230/265 nm; retention time consistency and peak symmetry (>99% purity threshold) .
  • Melting point analysis : Narrow range (e.g., ±1°C) confirms crystallinity and absence of impurities.
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ or [M-H]-) and rule out byproducts.

Q. How can researchers conduct effective literature reviews for this compound?

  • Use SciFinder or Reaxys with keywords: “this compound synthesis,” “fluorophenol derivatives,” or “ortho-fluorination mechanisms.”
  • Filter by reaction type (e.g., nucleophilic substitution) and analytical data (e.g., NMR shifts). Avoid non-peer-reviewed sources like vendor catalogs .
    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

Advanced Research Questions

Q. How do fluorine atoms complicate NMR interpretation, and what strategies mitigate these challenges?

Fluorine’s high electronegativity induces complex splitting in neighboring protons (e.g., 2,3-difluoro groups create doublet-of-doublets patterns). Advanced approaches:

  • Decoupling experiments : Suppress 19F-1H coupling to simplify spectra.
  • 2D NMR : HSQC or HMBC to correlate fluorine with adjacent carbons/protons.
  • Dynamic NMR : Variable-temperature studies to resolve slow-exchange conformers .

Q. How should contradictory data in synthetic procedures or characterization be resolved?

  • Replication : Reproduce the synthesis under identical conditions (e.g., solvent, catalyst loading).
  • Cross-analytical validation : Combine NMR, X-ray crystallography, and IR to confirm structural assignments.
  • Peer consultation : Engage crystallography databases (e.g., CCDC) to compare bond lengths/angles with published structures .

Q. What mechanistic insights guide the difluoromethylation of phenolic precursors?

The reaction typically proceeds via:

  • Base-mediated deprotonation of the hydroxyl group to form a phenoxide intermediate.
  • Electrophilic substitution : Attack by a difluoromethylating agent (e.g., ClCF2CO2Na) at the activated ortho/para positions.
  • Gas evolution : Monitor CO2 release (common in carbonate-based systems) to track reaction progress .

Q. What safety protocols are critical for handling fluorinated phenols?

  • Hazard analysis : Pre-experiment risk assessments for reagents (e.g., fluorinating agents, strong bases).
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.
  • Waste disposal : Segregate fluorine-containing waste to avoid hydrolysis reactions generating HF .

Properties

IUPAC Name

2,3-difluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYIUITYVMVHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378914
Record name 2,3-Difluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-45-5
Record name 2,3-Difluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-45-5
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